molecular formula C11H15BO3 B597432 (2-(Cyclopentyloxy)phenyl)boronic acid CAS No. 1311159-02-0

(2-(Cyclopentyloxy)phenyl)boronic acid

Cat. No.: B597432
CAS No.: 1311159-02-0
M. Wt: 206.048
InChI Key: WGINBVBPTCTQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Cyclopentyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopentyloxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (2-(Cyclopentyloxy)phenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters rather than boronic acids .

A common synthetic route includes the following steps:

    Formation of the Organometallic Reagent: This can be achieved by reacting a halogenated precursor with a metal, such as magnesium or lithium, to form a Grignard reagent or an organolithium compound.

    Electrophilic Trapping: The organometallic reagent is then reacted with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3), under controlled conditions to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up the Reaction: Using larger quantities of reagents and solvents while maintaining the reaction conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopentyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

(2-(Cyclopentyloxy)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Cyclopentyloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the cyclopentyloxy group, making it less sterically hindered.

    (2-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a cyclopentyloxy group, affecting its reactivity and solubility.

    (2-(Cyclohexyloxy)phenyl)boronic Acid: Similar structure but with a cyclohexyloxy group, which may influence its steric and electronic properties.

Uniqueness

(2-(Cyclopentyloxy)phenyl)boronic acid is unique due to the presence of the cyclopentyloxy group, which can influence its reactivity, solubility, and interaction with other molecules. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

(2-cyclopentyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9,13-14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINBVBPTCTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655544
Record name [2-(Cyclopentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311159-02-0
Record name B-[2-(Cyclopentyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311159-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Cyclopentyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.